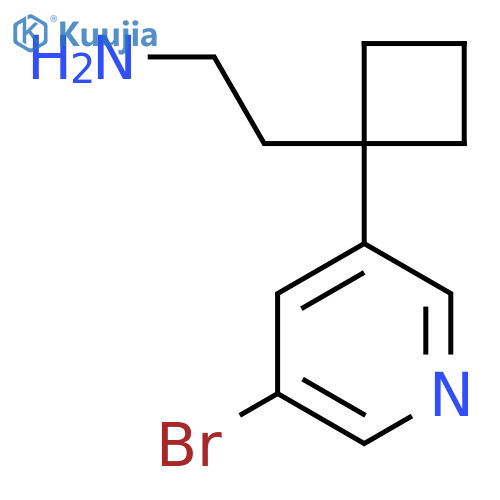Cas no 2228318-85-0 (2-1-(5-bromopyridin-3-yl)cyclobutylethan-1-amine)

2228318-85-0 structure
商品名:2-1-(5-bromopyridin-3-yl)cyclobutylethan-1-amine
2-1-(5-bromopyridin-3-yl)cyclobutylethan-1-amine 化学的及び物理的性質
名前と識別子
-
- 2-1-(5-bromopyridin-3-yl)cyclobutylethan-1-amine
- 2-[1-(5-bromopyridin-3-yl)cyclobutyl]ethan-1-amine
- 2228318-85-0
- EN300-1906879
-
- インチ: 1S/C11H15BrN2/c12-10-6-9(7-14-8-10)11(4-5-13)2-1-3-11/h6-8H,1-5,13H2
- InChIKey: ZQFHDVCMGUDTBL-UHFFFAOYSA-N
- ほほえんだ: BrC1=CN=CC(=C1)C1(CCN)CCC1
計算された属性
- せいみつぶんしりょう: 254.04186g/mol
- どういたいしつりょう: 254.04186g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 192
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.9Ų
- 疎水性パラメータ計算基準値(XlogP): 2.4
2-1-(5-bromopyridin-3-yl)cyclobutylethan-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1906879-10.0g |
2-[1-(5-bromopyridin-3-yl)cyclobutyl]ethan-1-amine |
2228318-85-0 | 10g |
$6635.0 | 2023-06-02 | ||
| Enamine | EN300-1906879-1g |
2-[1-(5-bromopyridin-3-yl)cyclobutyl]ethan-1-amine |
2228318-85-0 | 1g |
$1343.0 | 2023-09-18 | ||
| Enamine | EN300-1906879-0.5g |
2-[1-(5-bromopyridin-3-yl)cyclobutyl]ethan-1-amine |
2228318-85-0 | 0.5g |
$1289.0 | 2023-09-18 | ||
| Enamine | EN300-1906879-1.0g |
2-[1-(5-bromopyridin-3-yl)cyclobutyl]ethan-1-amine |
2228318-85-0 | 1g |
$1543.0 | 2023-06-02 | ||
| Enamine | EN300-1906879-5.0g |
2-[1-(5-bromopyridin-3-yl)cyclobutyl]ethan-1-amine |
2228318-85-0 | 5g |
$4475.0 | 2023-06-02 | ||
| Enamine | EN300-1906879-5g |
2-[1-(5-bromopyridin-3-yl)cyclobutyl]ethan-1-amine |
2228318-85-0 | 5g |
$3894.0 | 2023-09-18 | ||
| Enamine | EN300-1906879-2.5g |
2-[1-(5-bromopyridin-3-yl)cyclobutyl]ethan-1-amine |
2228318-85-0 | 2.5g |
$2631.0 | 2023-09-18 | ||
| Enamine | EN300-1906879-0.1g |
2-[1-(5-bromopyridin-3-yl)cyclobutyl]ethan-1-amine |
2228318-85-0 | 0.1g |
$1183.0 | 2023-09-18 | ||
| Enamine | EN300-1906879-0.25g |
2-[1-(5-bromopyridin-3-yl)cyclobutyl]ethan-1-amine |
2228318-85-0 | 0.25g |
$1235.0 | 2023-09-18 | ||
| Enamine | EN300-1906879-0.05g |
2-[1-(5-bromopyridin-3-yl)cyclobutyl]ethan-1-amine |
2228318-85-0 | 0.05g |
$1129.0 | 2023-09-18 |
2-1-(5-bromopyridin-3-yl)cyclobutylethan-1-amine 関連文献
-
Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198
-
Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073
-
3. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096
-
Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022
-
Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254
2228318-85-0 (2-1-(5-bromopyridin-3-yl)cyclobutylethan-1-amine) 関連製品
- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)
- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)
- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)
- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)
- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)
- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)
- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)
- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)
- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)
- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)
推奨される供給者
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬
